

# potential off-target effects of VT-1598 tosylate in research

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## Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155

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## Technical Support Center: VT-1598 Tosylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of **VT-1598 tosylate**. This information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **VT-1598 tosylate**?

VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 family 51 (CYP51), also known as sterol 14 $\alpha$ -demethylase.<sup>[1][2]</sup> This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts fungal cell membrane integrity and function, leading to fungal cell death. VT-1598 belongs to a class of tetrazole-based antifungal agents designed for greater selectivity towards the fungal CYP51 enzyme over human cytochrome P450 enzymes.<sup>[1][3]</sup>

Q2: What are the known off-target effects of **VT-1598 tosylate**?

VT-1598 was rationally designed to have a high degree of selectivity for fungal CYP51, thereby minimizing off-target binding to and inhibition of human CYP450 enzymes.<sup>[1][2][4][5]</sup> This enhanced selectivity is a key feature of VT-1598, intended to reduce the potential for drug-drug interactions and other toxicities often associated with older azole antifungals. While specific

quantitative data on the inhibition of a broad panel of human enzymes by VT-1598 is not extensively available in the public domain, the design strategy focuses on minimizing these interactions.

Q3: How does the selectivity of VT-1598 compare to other azole antifungals?

The tetrazole structure of VT-1598 is a key modification aimed at improving selectivity compared to traditional triazole antifungals. This design is intended to reduce the affinity for human CYP enzymes, which are responsible for the metabolism of many drugs and can be a source of off-target effects and drug-drug interactions with older azole agents.

For a related tetrazole-based CYP51 inhibitor, oteseconazole (VT-1161), it has been reported that it did not inhibit human CYP51 and only weakly inhibited human CYP2C9, CYP2C19, and CYP3A4, demonstrating a greater than 2,000-fold selectivity for the fungal target.<sup>[6][7][8]</sup> This provides a strong indication of the high selectivity profile that is characteristic of this class of compounds.

## Troubleshooting Guide

Issue Encountered in Experiment	Potential Cause Related to Off-Target Effects	Recommended Action
Unexpected changes in the metabolism of a co-administered compound in in vitro assays.	Although designed for high selectivity, minimal interaction with human CYP450 isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) might still occur at high concentrations.	1. Review the experimental concentration of VT-1598. Ensure it is within the recommended range for potent and selective fungal CYP51 inhibition. 2. If possible, perform a concentration-response curve to determine if the observed effect is dose-dependent. 3. As a control, consider using a well-characterized, broad-spectrum CYP inhibitor to confirm if the observed metabolic changes are indeed CYP-mediated.
Unexplained cytotoxicity or altered cellular signaling in human cell lines at high concentrations.	While highly selective, at concentrations significantly exceeding the effective dose for fungal inhibition, off-target interactions with other cellular proteins or signaling pathways cannot be entirely ruled out.	1. Determine the IC <sub>50</sub> of VT-1598 in your specific fungal model to establish a relevant therapeutic window. 2. Conduct cytotoxicity assays (e.g., MTT, LDH) with VT-1598 alone in your human cell line to establish a baseline toxicity profile. 3. If off-target signaling is suspected, consider using lower, more physiologically relevant concentrations of VT-1598.

Variability in experimental results when using different cell types or systems.	The expression levels of various CYP enzymes and other potential off-target proteins can vary significantly between different cell lines and tissues.	1. Characterize the expression profile of key CYP450 enzymes in your experimental system if this information is not already known. 2. When comparing results across different systems, consider the potential for differential off-target effects due to varying protein expression.
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## Data on Selectivity Profile

While specific quantitative data for VT-1598 against a broad panel of human enzymes is not publicly available, the following table summarizes the selectivity profile of the closely related compound, oteseconazole (VT-1161), to provide an indication of the expected selectivity for this class of molecules.

Enzyme	Compound	Activity/Binding	Selectivity Fold (Fungal CYP51 vs. Human Enzyme)
Candida albicans CYP51	Oteseconazole (VT-1161)	Potent Inhibition ( $K_d \leq 39$ nM)	-
Human CYP51	Oteseconazole (VT-1161)	No binding or inhibition detected up to 86 $\mu$ M and 50 $\mu$ M, respectively.	>2,000-fold
Human CYP2C9	Oteseconazole (VT-1161)	Weak Inhibition	Data not specified
Human CYP2C19	Oteseconazole (VT-1161)	Weak Inhibition	Data not specified
Human CYP3A4	Oteseconazole (VT-1161)	Weak Inhibition	Data not specified

This data is for oteseconazole (VT-1161) and is provided as a surrogate to illustrate the high selectivity of this class of tetrazole-based fungal CYP51 inhibitors.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Methodologies

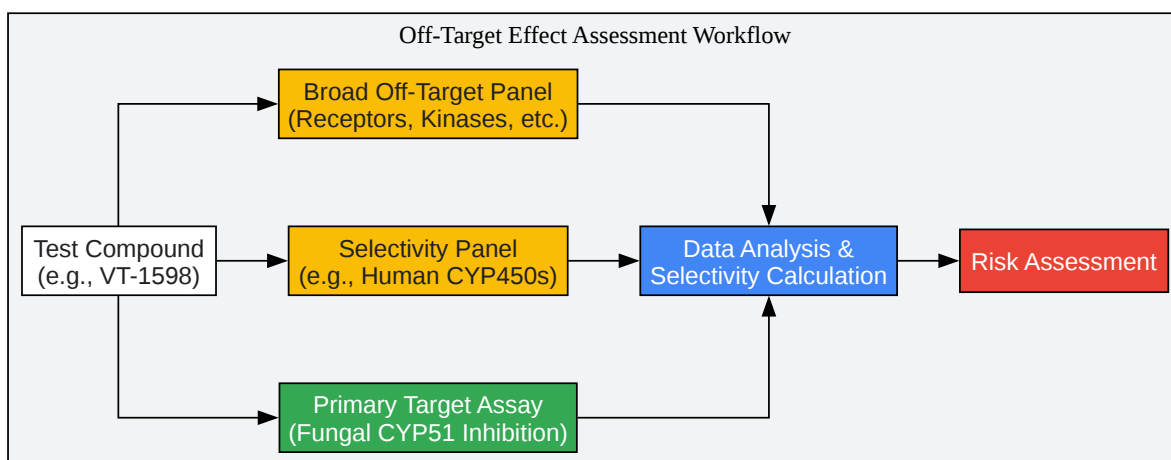
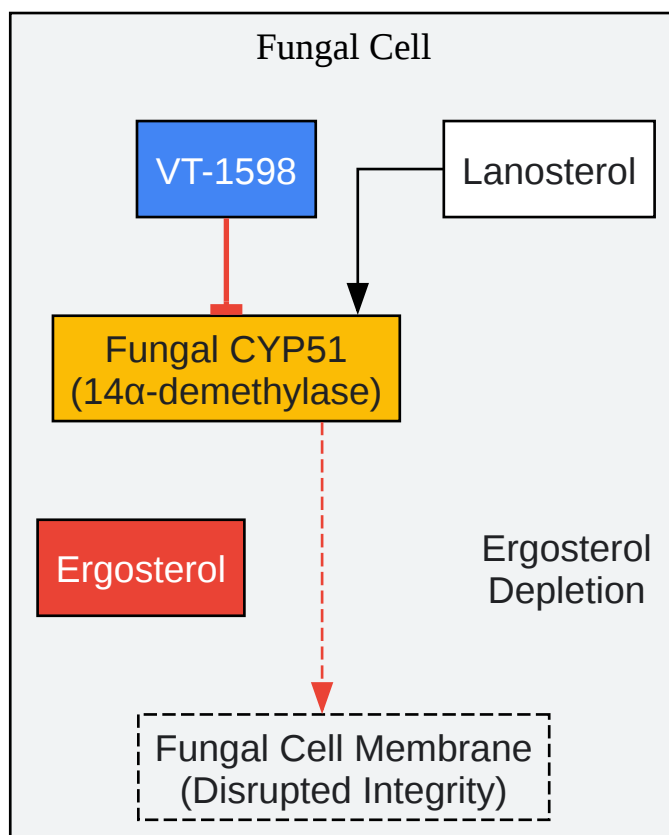
The assessment of off-target effects for CYP51 inhibitors typically involves a series of in vitro assays:

- CYP450 Inhibition Assays:
  - Objective: To determine the inhibitory potential (IC<sub>50</sub> values) of the test compound against a panel of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
  - General Protocol:
    1. Recombinant human CYP450 enzymes are incubated with a specific, fluorescent or mass spectrometry-detectable substrate and a range of concentrations of the test compound.
    2. The rate of metabolite formation is measured.
    3. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC<sub>50</sub>) is calculated.
    4. These values are then compared to the IC<sub>50</sub> value for the target fungal enzyme to determine the selectivity index.
- Receptor Binding Assays:
  - Objective: To assess the potential for the test compound to bind to a wide range of human receptors, ion channels, and transporters.
  - General Protocol:
    1. The test compound is screened against a panel of radioligand binding assays.
    2. A significant inhibition of radioligand binding (typically >50% at a single high concentration, e.g., 10  $\mu$ M) indicates a potential off-target interaction that may warrant

further investigation.

## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the primary signaling pathway of VT-1598 and a general workflow for assessing off-target effects.



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